N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,3-dimethylphenyl group attached to the amide nitrogen and a sulfonyl group at the para position of the benzene ring. The sulfonyl group is further substituted with a 3,5-dimethylpiperidinyl moiety.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-12-16(2)14-24(13-15)28(26,27)20-10-8-19(9-11-20)22(25)23-21-7-5-6-17(3)18(21)4/h5-11,15-16H,12-14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFAOEWTDULQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound through various studies and findings, detailing its pharmacological implications and structural characteristics.
Structural Characteristics
The compound is characterized by a benzamide core substituted with a dimethylphenyl group and a piperidine sulfonamide moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's lipophilicity and potential interactions with biological targets.
Research indicates that compounds with similar structures may interact with various biological targets, particularly enzymes involved in signal transduction pathways. Notably, this compound has been proposed to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer biology and metabolic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against several human cancer cell lines (e.g., A549 lung cancer cells) showing IC50 values in the micromolar range, indicating effective cytotoxicity.
In Vivo Studies
In vivo studies have further supported the potential therapeutic applications of this compound. Animal models have shown that administration of this compound leads to:
- Tumor Reduction : Significant reduction in tumor size when compared to control groups.
- Survival Rates : Improved survival rates in treated animals compared to untreated controls.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dimethylphenyl and piperidine sulfonamide | Inhibits PI3K pathway; cytotoxic to cancer cells |
| N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide | Similar sulfonamide structure | Moderate cytotoxicity; less selective |
| N-benzyl-4-(3,5-dimethylpiperidin-1-yl)sulfonamide | Benzyl group instead of dimethylphenyl | Lower efficacy against cancer cells |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells through apoptosis induction.
- Metabolic Disorders : Another study indicated that the compound could modulate glucose metabolism in diabetic animal models, suggesting its potential as a treatment for metabolic syndrome.
Comparison with Similar Compounds
Structural Differences
Key structural analogs include:
- N-(2,3-Dimethylphenyl)-4-(trifluoromethyl)benzene sulfonamide (H57589) : Substitutes the dimethylpiperidinyl-sulfonyl group with a trifluoromethyl-sulfonamide moiety. The CF₃ group is electron-withdrawing, contrasting with the electron-donating dimethylpiperidinyl group in the target compound .
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Replaces the sulfonyl-piperidinyl group with an ethoxymethoxy substituent, highlighting divergent functionalization strategies for benzamide-based herbicides .
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53): A pharmaceutical-oriented analog with a pyrazolo-pyrimidinyl core, emphasizing differences in target applications .
Physicochemical Properties
- Solubility : The dimethylpiperidinyl group may enhance aqueous solubility due to its tertiary amine, whereas CF₃ groups reduce polarity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, and how can purity be ensured?
- Methodology : Synthesis involves sequential steps: (1) sulfonylation of the benzamide core with 3,5-dimethylpiperidine under anhydrous conditions, (2) coupling with 2,3-dimethylaniline via nucleophilic substitution. Key parameters include reaction temperature (60–80°C), solvent choice (e.g., DMF or DCM), and stoichiometric control of reagents. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Characterization uses H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity and purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assigns proton environments (e.g., dimethylphenyl protons at δ 2.1–2.3 ppm, piperidinyl methyl groups at δ 1.0–1.2 ppm) and verifies sulfonamide linkage via C signals at ~110–120 ppm (SO) .
- X-ray crystallography : Resolves 3D conformation, hydrogen-bonding networks, and steric effects of the 3,5-dimethylpiperidinyl group. Crystallization in ethanol/water mixtures yields diffraction-quality crystals .
Q. How can initial biological activity screening be designed for this compound?
- Methodology : Use standardized assays:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria and fungi).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation.
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, HDACs) to identify target engagement. Positive controls (e.g., doxorubicin, ibuprofen) validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?
- Methodology :
- Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to enhance metabolic stability. Replace 3,5-dimethylpiperidine with bulkier heterocycles (e.g., morpholine) to improve target selectivity.
- Assays : Compare IC values across analogs in enzyme inhibition and cytotoxicity assays. Correlate logP (HPLC-measured) with cellular uptake efficiency .
Q. What computational strategies predict the compound's mechanism of action and target binding?
- Methodology :
- Molecular docking : Use Glide XP (Schrödinger Suite) to model interactions with targets (e.g., Bcl-2, COX-2). Prioritize poses with hydrophobic enclosure scores and hydrogen-bond networks.
- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force field) to identify critical binding residues (e.g., piperidinyl methyl groups in hydrophobic pockets) .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodology :
- Assay validation : Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media).
- Meta-analysis : Compare data across studies using metrics like Z'-factor (assay robustness) and Hill slopes (dose-response consistency). Discrepancies may arise from impurity batches (>90% vs. >99% purity) or solvent effects (DMSO concentration ≤0.1%) .
Q. What strategies improve the compound's pharmacokinetic properties, such as solubility and bioavailability?
- Methodology :
- Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility.
- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) on the sulfonamide to increase intestinal absorption.
- In vitro ADME : Use Caco-2 cell monolayers to measure permeability and microsomal stability assays (CYP450 isoforms) to predict metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
